molecular formula C10H18O B13462184 3-(2,2-Dimethylpropyl)cyclopentan-1-one CAS No. 1824580-49-5

3-(2,2-Dimethylpropyl)cyclopentan-1-one

Cat. No.: B13462184
CAS No.: 1824580-49-5
M. Wt: 154.25 g/mol
InChI Key: KHTKJRVWZHZJKW-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylpropyl)cyclopentan-1-one is an organic compound characterized by a cyclopentane ring substituted with a 2,2-dimethylpropyl group at the third position and a ketone functional group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylpropyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with 2,2-dimethylpropyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylpropyl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form secondary alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the cyclopentane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

3-(2,2-Dimethylpropyl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylpropyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A simpler analog with a ketone group on a cyclopentane ring.

    2,2-Dimethylpropylcyclopentane: Lacks the ketone functional group.

    Cyclohexanone: A six-membered ring analog with a ketone group.

Uniqueness

3-(2,2-Dimethylpropyl)cyclopentan-1-one is unique due to the presence of both the 2,2-dimethylpropyl group and the ketone functional group on a cyclopentane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

1824580-49-5

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

3-(2,2-dimethylpropyl)cyclopentan-1-one

InChI

InChI=1S/C10H18O/c1-10(2,3)7-8-4-5-9(11)6-8/h8H,4-7H2,1-3H3

InChI Key

KHTKJRVWZHZJKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1CCC(=O)C1

Origin of Product

United States

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